N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide
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Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common synthetic route involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran ring . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofuran derivatives.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide can be compared with other benzofuran derivatives, such as:
2-Methylbenzofuran: Known for its simpler structure and different biological activities.
Benzothiophene derivatives: These compounds share structural similarities but contain sulfur instead of oxygen, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-16-12-15(22-21(24)18-8-5-11-25-18)9-10-17(16)26-20(13)19(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNBDWQUWBAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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